2,5-Dimethyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2,5-Dimethyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Addition of the sulfanyl group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Methylation: The methyl groups are typically introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
2,5-Dimethyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-(2-methylprop-2-en-1-yl)oxolane-3-carbaldehyde
- (1R,3R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)methyl acetate
- 5,6-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclohex-4-ene-1,2-dicarboxylic anhydride
Uniqueness
2,5-Dimethyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyrimidine core and the presence of both sulfanyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
850160-19-9 |
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Molecular Formula |
C18H19N3S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2,5-dimethyl-7-(2-methylprop-2-enylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H19N3S/c1-12(2)11-22-16-10-13(3)19-18-17(14(4)20-21(16)18)15-8-6-5-7-9-15/h5-10H,1,11H2,2-4H3 |
InChI Key |
IKCBCRSGPHZSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=C)C)C)C3=CC=CC=C3 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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